molecular formula C19H16N2O4 B11459214 [2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenyl] acetate CAS No. 901886-16-6

[2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenyl] acetate

Cat. No.: B11459214
CAS No.: 901886-16-6
M. Wt: 336.3 g/mol
InChI Key: AEDWSBQYXQHWHA-FMIVXFBMSA-N
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Description

2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to form the oxadiazole ring. The final step involves the esterification of the phenyl group with acetic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled is common to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The acetate group can be hydrolyzed in vivo to release the active compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 4-Methoxyphenethylamine
  • 2-(3,4-Dimethoxyphenyl)ethanol

Uniqueness

2-{3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENYL ACETATE is unique due to its combination of an oxadiazole ring and a methoxyphenyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

CAS No.

901886-16-6

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

[2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenyl] acetate

InChI

InChI=1S/C19H16N2O4/c1-13(22)24-17-6-4-3-5-16(17)19-20-18(21-25-19)12-9-14-7-10-15(23-2)11-8-14/h3-12H,1-2H3/b12-9+

InChI Key

AEDWSBQYXQHWHA-FMIVXFBMSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NC(=NO2)/C=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NC(=NO2)C=CC3=CC=C(C=C3)OC

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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